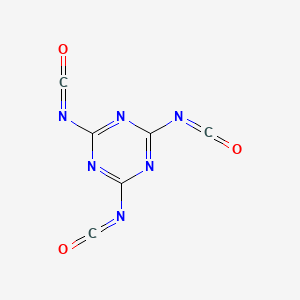![molecular formula C19H15ClN2O B14293491 (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene CAS No. 113802-39-4](/img/structure/B14293491.png)
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene is an organic compound that belongs to the class of diazenes. This compound is characterized by the presence of a diazene group (-N=N-) connected to a benzene ring substituted with a benzyloxy group and a chlorine atom. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the preparation of 4-(benzyloxy)-3-chlorobenzene. This can be achieved through the nucleophilic aromatic substitution reaction of 4-chloro-3-nitrobenzene with benzyl alcohol in the presence of a base such as potassium carbonate.
Reduction of the Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent like iron powder in acidic conditions.
Diazotization: The amine group is converted to a diazonium salt by treating it with sodium nitrite and hydrochloric acid at low temperatures.
Coupling Reaction: Finally, the diazonium salt is coupled with benzene to form the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the diazene group can be achieved using reducing agents like sodium borohydride or hydrogen in the presence of a palladium catalyst, leading to the formation of hydrazines.
Substitution: The benzyloxy and chloro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Hydrazines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, it can interact with enzymes and proteins, modulating their activity and affecting various cellular processes.
類似化合物との比較
Similar Compounds
- (E)-1-[4-(Benzyloxy)-3-methoxyphenyl]-2-phenyldiazene
- (E)-1-[4-(Benzyloxy)-3-nitrophenyl]-2-phenyldiazene
- (E)-1-[4-(Benzyloxy)-3-fluorophenyl]-2-phenyldiazene
Uniqueness
(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications.
特性
CAS番号 |
113802-39-4 |
|---|---|
分子式 |
C19H15ClN2O |
分子量 |
322.8 g/mol |
IUPAC名 |
(3-chloro-4-phenylmethoxyphenyl)-phenyldiazene |
InChI |
InChI=1S/C19H15ClN2O/c20-18-13-17(22-21-16-9-5-2-6-10-16)11-12-19(18)23-14-15-7-3-1-4-8-15/h1-13H,14H2 |
InChIキー |
IXGIKVZEJRRXHL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N=NC3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



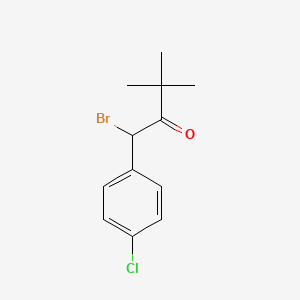
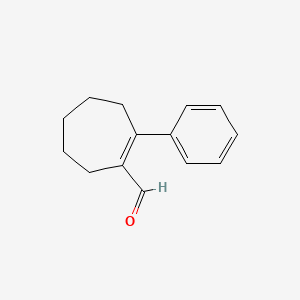
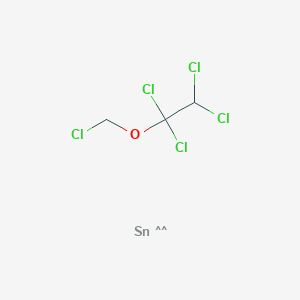

![{[2-(4-Aminophenyl)ethyl]amino}methanol](/img/structure/B14293459.png)
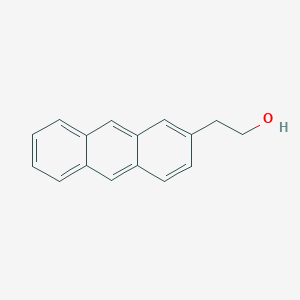
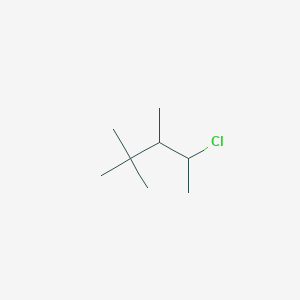

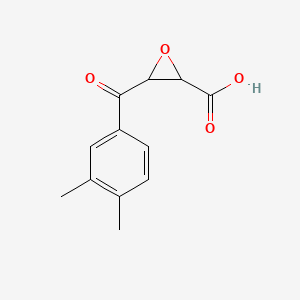
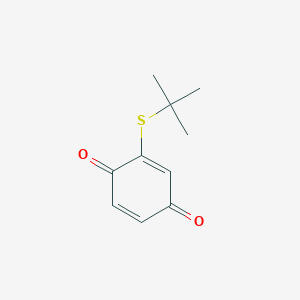
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
